![molecular formula C8H5BrN2O B15234771 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: is a heterocyclic compound that features a bromine atom at the 5-position, a pyrrolo[3,2-b]pyridine core, and an aldehyde group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-1H-pyrrolo[3,2-b]pyridine.
Formylation: The introduction of the aldehyde group at the 2-position can be achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
5-Bromo-2-pyridinecarboxaldehyde: Lacks the fused pyrrole ring, making it structurally simpler.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Aldehyde group at the 3-position instead of the 2-position.
Uniqueness
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific arrangement of the bromine atom, pyrrolo[3,2-b]pyridine core, and the aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-8-2-1-6-7(11-8)3-5(4-12)10-6/h1-4,10H |
InChI Key |
MNDWUJKSYPYGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


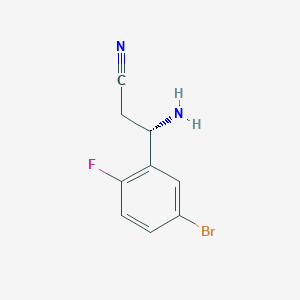
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)
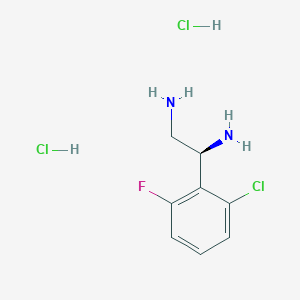
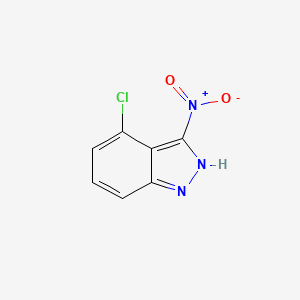
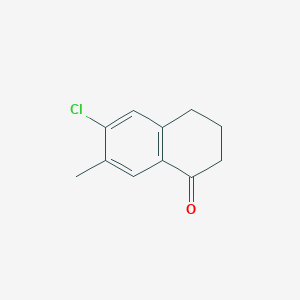
![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)
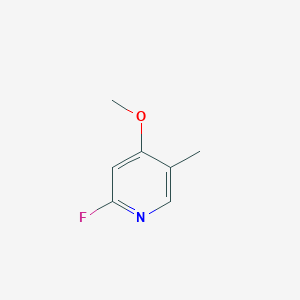
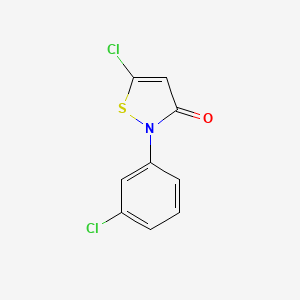

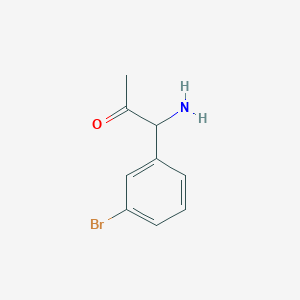
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
